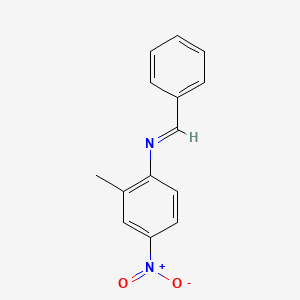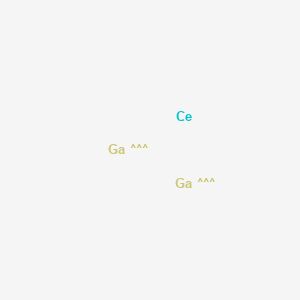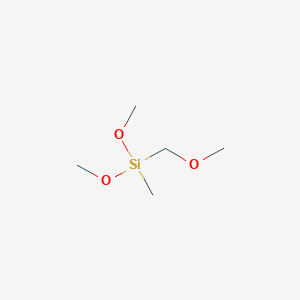![molecular formula C9H27NO2Si3 B14713964 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine CAS No. 18790-12-0](/img/structure/B14713964.png)
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine is a silicon-based organic compound It is characterized by the presence of multiple silyl groups, which are silicon-containing functional groups
Preparation Methods
The synthesis of 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial production methods may involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are carefully controlled to maintain product quality. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silyl amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Materials Science: The compound is utilized in the preparation of silicon-based materials, including polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for bioactive silicon-containing compounds.
Industry: It is employed in the production of specialty chemicals and advanced materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism by which 1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its silyl groups with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes .
Comparison with Similar Compounds
1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine can be compared with other similar silicon-containing compounds, such as:
N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine: This compound also contains silyl groups and is used in similar applications, but it has a different structural arrangement and reactivity profile.
N,N-Dimethylacetamide dimethyl acetal: While not a direct analog, this compound shares some functional similarities and is used in related chemical processes.
The uniqueness of this compound lies in its specific combination of silyl groups and methoxy substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
18790-12-0 |
|---|---|
Molecular Formula |
C9H27NO2Si3 |
Molecular Weight |
265.57 g/mol |
IUPAC Name |
[[[methoxy(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]oxymethane |
InChI |
InChI=1S/C9H27NO2Si3/c1-11-14(6,7)10(13(3,4)5)15(8,9)12-2/h1-9H3 |
InChI Key |
HRXXUIXLMDKIAY-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

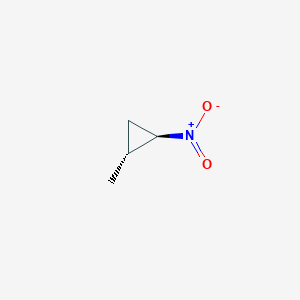
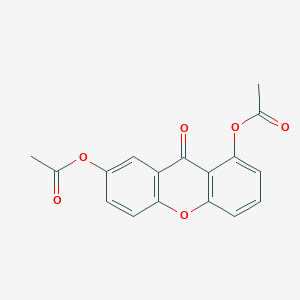
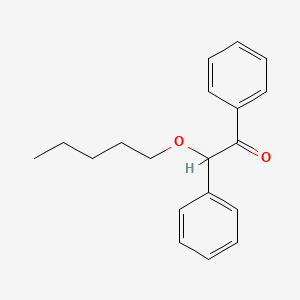
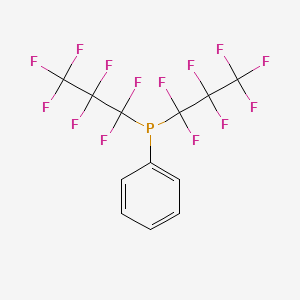


![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)


